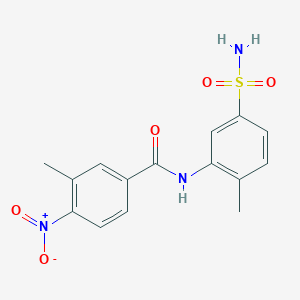

methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, also known as MMP, is a synthetic compound with a wide range of applications in both research and industry. MMP has been used in the synthesis of a variety of compounds, including nitro-aromatics, heterocyclic compounds, and pharmaceuticals. MMP is also used as a reagent in the synthesis of heterocyclic molecules, and it has been used in the development of a variety of bioactive molecules. In addition, MMP has been used in the manufacture of a variety of pharmaceuticals and biocides.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors in Drug Metabolism Studies

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate and its derivatives are valuable in studying the metabolism of drugs, specifically in assessing the activity and selectivity of cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of various drugs, and understanding their function can help predict potential drug-drug interactions. The selectivity of chemical inhibitors for specific CYP isoforms is vital in deciphering the involvement of these enzymes in drug metabolism (Khojasteh et al., 2011).

Building Blocks for Heterocyclic Compounds

The structural versatility of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate derivatives makes them excellent building blocks for synthesizing a wide range of heterocyclic compounds. These compounds find applications in developing pharmaceuticals, dyes, and other materials. The unique reactivity of these derivatives enables mild reaction conditions for generating diverse heterocyclic frameworks, offering pathways for innovative chemical transformations (Gomaa & Ali, 2020).

Greenhouse Gas Mitigation

Derivatives of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate are being explored for their potential in mitigating greenhouse gases, particularly in reducing methane emissions. Their application as inhibitors of certain enzymes responsible for methanogenesis in anaerobic systems such as ruminants demonstrates a promising avenue for addressing climate change impacts related to agriculture (Marco-Contelles, 2023).

Medicinal Chemistry

Methyl substituted pyrazoles, including derivatives of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate, show significant potential in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. The synthetic approaches for these derivatives, along with their medical significances, highlight their potential in developing new pharmaceutical leads (Sharma et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

Similar compounds have been shown to interact with their targets in a specific manner, leading to changes in cellular processes . For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, leading to diverse pharmacological effects .

Result of Action

Similar compounds have been shown to exert a range of biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZIHBUUPPMPTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B506313.png)

![1-{2-[2-(2-Fluorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B506315.png)

![3-(2-methylphenyl)-2-(2-propynylsulfanyl)-spiro([5,6]dihydrobenzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B506320.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B506321.png)

![2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B506324.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B506330.png)

![2-[(5-{3-nitrophenyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B506331.png)